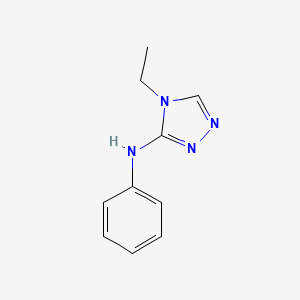![molecular formula C14H22ClN B1430011 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride CAS No. 1423031-37-1](/img/structure/B1430011.png)
2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride
Overview
Description
“2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride”, also known as IPPH, is a synthetic research chemical . It has a molecular weight of 239.79 and its IUPAC name is 2-(4-isopropylphenyl)piperidine hydrochloride .
Synthesis Analysis
While specific synthesis methods for “2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride” were not found, piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, a series of new diphenyl (piperidine-4-yl) methanol derivatives were prepared and evaluated for their antiproliferative activity .Physical And Chemical Properties Analysis
“2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride” is a powder with a storage temperature at room temperature . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Assay Method Development
A sensitive high-performance liquid chromatographic assay method was developed for 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a potent anti-ischemic and anti-hypertensive agent, highlighting its potential for quality control and stability studies in drug development. The method achieved separation on a C(18) Purospher column, demonstrating the compound's relevance in pharmaceutical analysis (Dwivedi et al., 2003).
Crystal Structure Analysis
Two crystal forms of paroxetine hydrochloride, related to the piperidine family, were analyzed using X-ray crystallography. This study provided insights into the molecular structure and potential interactions of piperidine derivatives, which could influence the development of new pharmaceutical compounds (Yokota et al., 1999).
Neuroprotective Agents
Research identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective NMDA antagonist with potential as a neuroprotective agent, highlighting the therapeutic potential of piperidine derivatives in neurodegenerative diseases (Chenard et al., 1995).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed potent anti-acetylcholinesterase activity, indicating their potential use in treating conditions such as Alzheimer's disease (Sugimoto et al., 1992).
Opioid Receptor Antagonism
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine demonstrated high affinity and selectivity as a κ-opioid receptor antagonist, suggesting its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Future Directions
While specific future directions for “2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride” were not found, piperidine and its derivatives have been recognized as important synthetic fragments for designing drugs and have a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(4-propan-2-ylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11(2)12-6-8-13(9-7-12)14-5-3-4-10-15-14;/h6-9,11,14-15H,3-5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKMWLDFNIWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride | |
CAS RN |
1423031-37-1 | |
| Record name | Piperidine, 2-[4-(1-methylethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1429929.png)
![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1429931.png)
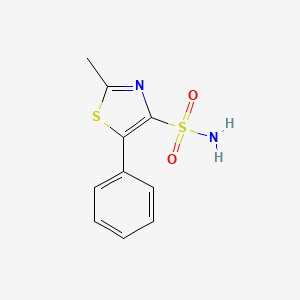
![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)
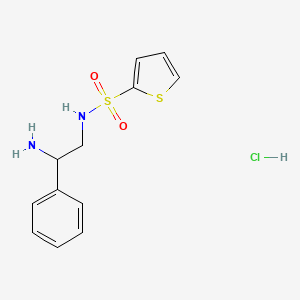
![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)
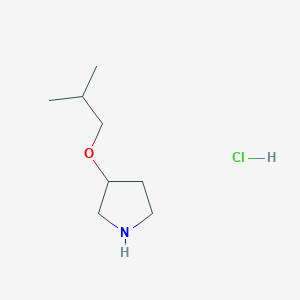
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)
![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)
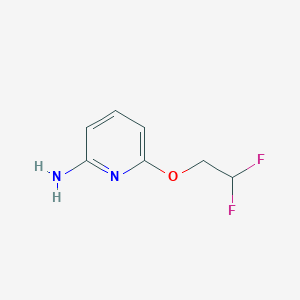
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)
